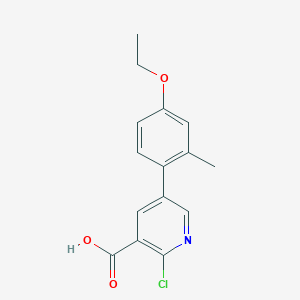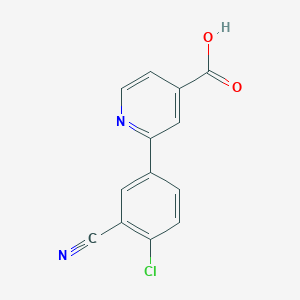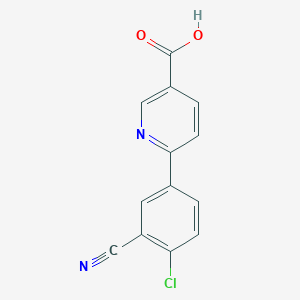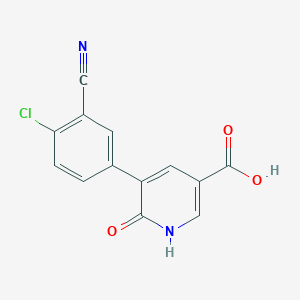
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid (5-CN-2-MNA) is an important synthetic compound used in a variety of scientific applications. It is a versatile molecule that has been used to study the structure and function of enzymes, hormones, and other biological molecules. 5-CN-2-MNA has also been used in drug development and drug delivery applications. We will also discuss future directions for research and development of this compound.
科学的研究の応用
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, hormones, and other biological molecules. It has also been used to study the activity of drug targets and to develop new drugs. 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has also been used in drug delivery applications. It has been used to deliver drugs to specific cellular targets and to increase the efficiency of drug delivery.
作用機序
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinases, and as an agonist of certain receptor proteins. The compound has also been shown to interact with certain G-protein coupled receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases. It has also been shown to increase the activity of certain receptor proteins. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been shown to interact with certain G-protein coupled receptors, which may be involved in its mechanism of action.
実験室実験の利点と制限
The advantages of using 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Furthermore, the compound is stable in aqueous solution and has a wide range of applications. However, there are some limitations to using 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. The compound is not soluble in organic solvents and its mechanism of action is not yet fully understood.
将来の方向性
In the future, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, hormones, and other biological molecules. Additionally, the compound could be used to study the activity of drug targets and to develop new drug targets. Finally, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% could be used to develop new methods for drug delivery and to improve the efficiency of drug delivery.
合成法
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-chloro-3-cyanophenol with 2-methoxynicotinic acid. This reaction produces the desired product in high yield. The reaction is typically carried out in aqueous solution at a pH of 8-9 and at a temperature of 25-35°C. Other methods for the synthesis of 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% include the reaction of 4-chloro-3-cyanophenol with 2-methoxy-3-cyanobenzamide and the reaction of 4-chloro-3-cyanophenol with 2-methoxy-3-cyanobenzaldehyde.
特性
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-13-11(14(18)19)5-10(7-17-13)8-2-3-12(15)9(4-8)6-16/h2-5,7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCRCUUYRXXGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687817 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-26-2 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














